Methyl 2-[({[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyrazolo[1,5-a]pyrazine core, makes it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This process is followed by conversion via nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate and amidines with acetoacetate or ethyl ethoxymethylidenemalonate are used to synthesize new derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazolo[1,5-a]pyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, trifluoroacetic anhydride, ethyl chloroformate, and various reducing agents. The reaction conditions typically involve elevated temperatures and pressures, especially for carbonylation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclocondensation reactions can yield new 4-(1,2,4-oxadiazolyl)- and 4-(pyrimidin-2-yl)-substituted pyrazolo[1,5-a]pyrazines .
Scientific Research Applications
METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The pyrazolo[1,5-a]pyrazine core is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methylpyrazolo[1,5-a]pyrazine-4-carboxylates: These compounds share a similar core structure and are used in similar applications.
Imidazo[1,2-a]pyrazine-8-carboxylates: These compounds are used as substrates for preparing biologically active substances.
Uniqueness
METHYL 2-(2-{[2-(4-ETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDO)BENZOATE is unique due to its specific substitution pattern and the presence of the ethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H22N4O3S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl 2-[[2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N4O3S/c1-3-16-8-10-17(11-9-16)20-14-21-23(25-12-13-28(21)27-20)32-15-22(29)26-19-7-5-4-6-18(19)24(30)31-2/h4-14H,3,15H2,1-2H3,(H,26,29) |
InChI Key |
YORAMSVDIIYZTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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